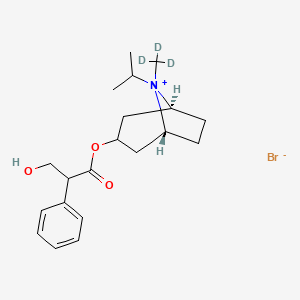
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound. It is commonly used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, (+/-)-Ipratropium-d3 Bromide (N-methyl-d3), is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) typically involves the introduction of deuterium atoms into the Ipratropium Bromide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of tropic acid with deuterated methylamine to form the deuterated tropine ester, which is then quaternized with methyl bromide to yield (+/-)-Ipratropium-d3 Bromide (N-methyl-d3).
Industrial Production Methods
Industrial production of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The quaternary ammonium group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide and alkoxide ions. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the tropine moiety.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products
The major products formed from these reactions include deuterated analogs of tropine derivatives, which are useful in further synthetic applications and research studies.
Wissenschaftliche Forschungsanwendungen
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the pharmacokinetics and metabolism of Ipratropium Bromide.
Biology: Employed in biochemical studies to investigate the interaction of Ipratropium Bromide with biological targets.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and to develop new therapeutic strategies for respiratory diseases.
Industry: Applied in the development of new formulations and delivery systems for bronchodilators.
Wirkmechanismus
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) exerts its effects by blocking the muscarinic acetylcholine receptors in the airways. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking these receptors, the compound induces bronchodilation, leading to the relaxation of the airway muscles and improved airflow.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ipratropium Bromide: The non-deuterated form, commonly used as a bronchodilator.
Tiotropium Bromide: Another quaternary ammonium compound with a longer duration of action.
Aclidinium Bromide: A similar bronchodilator with a different pharmacokinetic profile.
Uniqueness
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C20H30BrNO3 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3; |
InChI-Schlüssel |
LHLMOSXCXGLMMN-PGHIIOHNSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



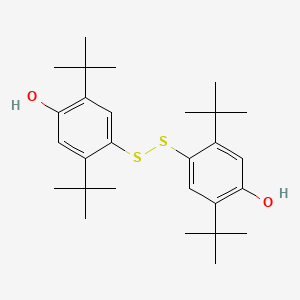
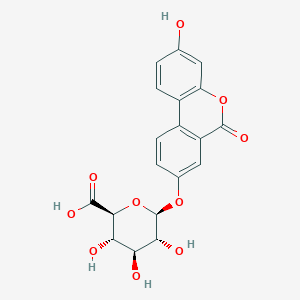

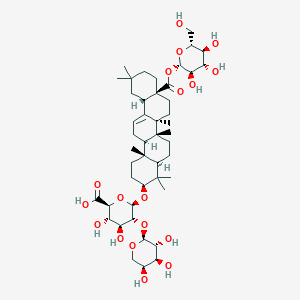

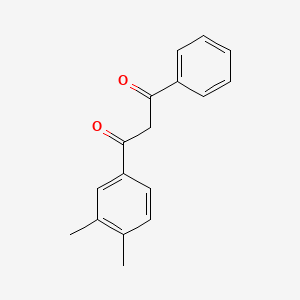
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
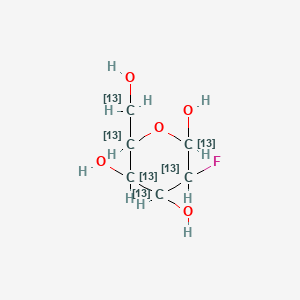
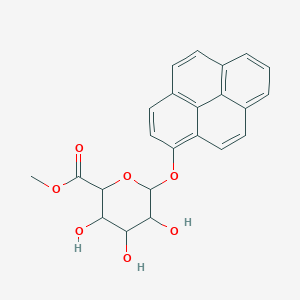
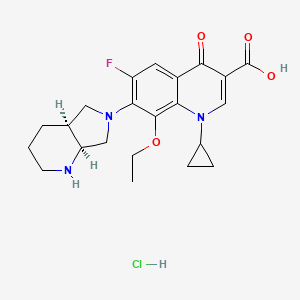
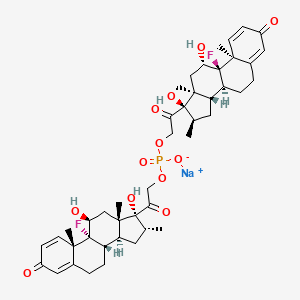
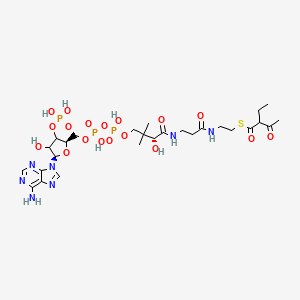
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
